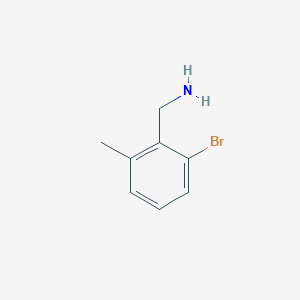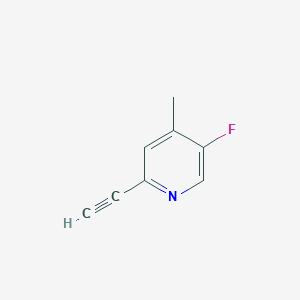
2-Ethynyl-5-fluoro-4-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethynyl-5-fluoro-4-methylpyridine is a fluorinated pyridine derivative Pyridine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction, where a fluorine atom is introduced into the pyridine ring using reagents like Selectfluor® . The ethynyl group can be introduced through a Sonogashira coupling reaction, which involves the reaction of a halogenated pyridine with an acetylene derivative in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of 2-Ethynyl-5-fluoro-4-methylpyridine may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethynyl-5-fluoro-4-methylpyridine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-Ethynyl-5-fluoro-4-methylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound for imaging studies.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Ethynyl-5-fluoro-4-methylpyridine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. The ethynyl group can participate in π-π interactions and hydrogen bonding, enhancing the compound’s overall activity .
Comparación Con Compuestos Similares
- 2-Ethynyl-5-fluoro-3-methylpyridine
- 2-Fluoro-3-iodo-5-methylpyridine
- 2-Ethynyl-5-methylpyridine
- 2-Bromo-3-fluoro-6-methylpyridine
Comparison: 2-Ethynyl-5-fluoro-4-methylpyridine is unique due to the specific positioning of the ethynyl and fluorine groups on the pyridine ring. This unique arrangement imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of the fluorine atom at the 5-position can significantly alter the compound’s reactivity and stability compared to other fluorinated pyridines .
Propiedades
Fórmula molecular |
C8H6FN |
|---|---|
Peso molecular |
135.14 g/mol |
Nombre IUPAC |
2-ethynyl-5-fluoro-4-methylpyridine |
InChI |
InChI=1S/C8H6FN/c1-3-7-4-6(2)8(9)5-10-7/h1,4-5H,2H3 |
Clave InChI |
URCKJTBMHORRBS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1F)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,5-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B12966076.png)


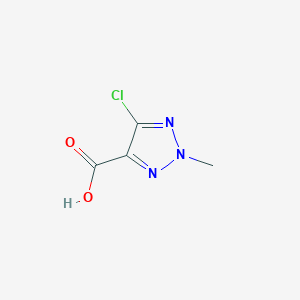
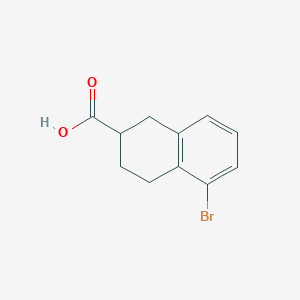
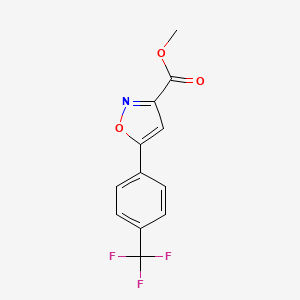

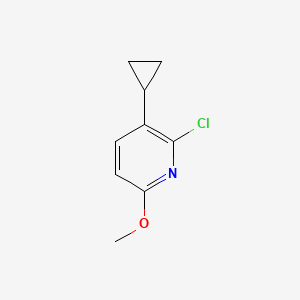
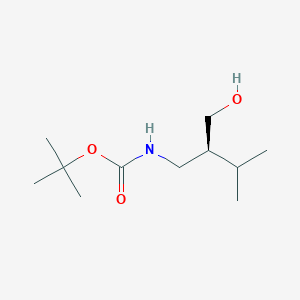

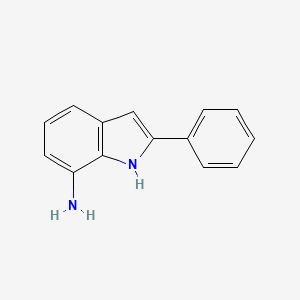
![2-Bromo-6,7-dichlorobenzo[d]thiazole](/img/structure/B12966139.png)
